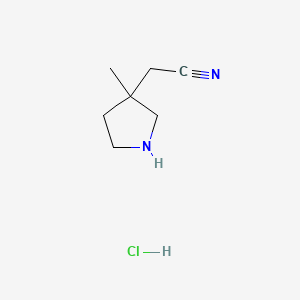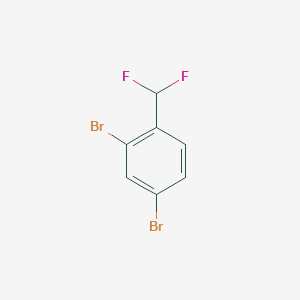![molecular formula C13H13Cl2F3N2O B13483887 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound consists of a pyridine ring substituted with a trifluoromethoxyphenyl group and a methanamine moiety, forming a dihydrochloride salt
Preparation Methods
The synthesis of 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the trifluoromethoxyphenyl group.
Methanamine Introduction: The methanamine group is then introduced through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring or the phenyl group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyridine or phenyl derivatives.
Scientific Research Applications
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the design of advanced materials with specific electronic characteristics.
Mechanism of Action
The mechanism by which 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the electronic distribution within the molecule, affecting its binding affinity and activity. The methanamine moiety may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a fluorophenyl group instead of a trifluoromethoxy group, leading to different electronic properties and reactivity.
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride:
1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: The chlorophenyl group provides different reactivity and potential biological activity compared to the trifluoromethoxy group.
Properties
Molecular Formula |
C13H13Cl2F3N2O |
|---|---|
Molecular Weight |
341.15 g/mol |
IUPAC Name |
[6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-17)18-12;;/h1-7H,8,17H2;2*1H |
InChI Key |
WOZGARAVVZOYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


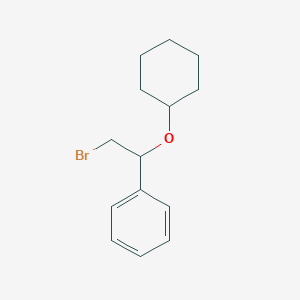
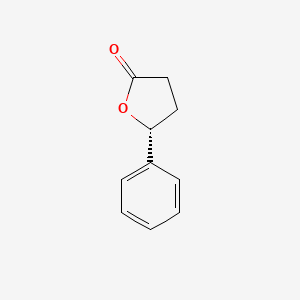
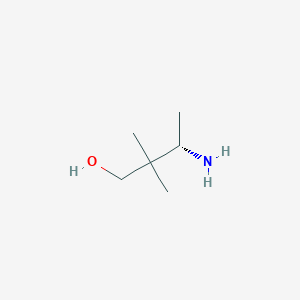
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
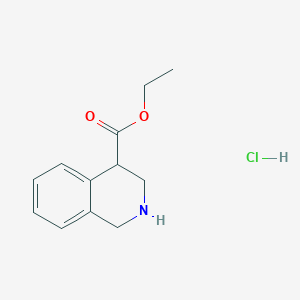
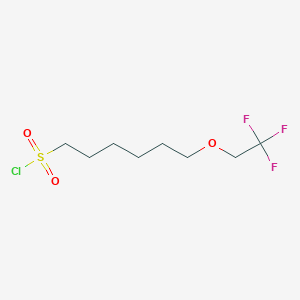
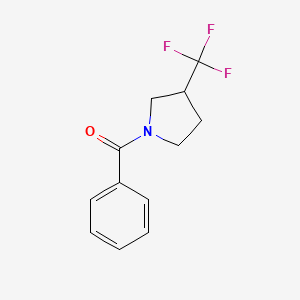


![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
